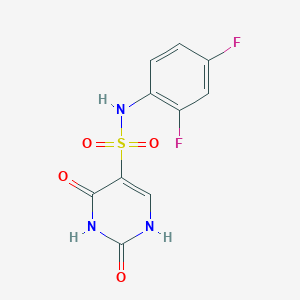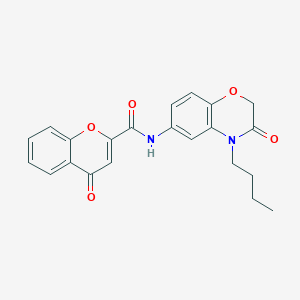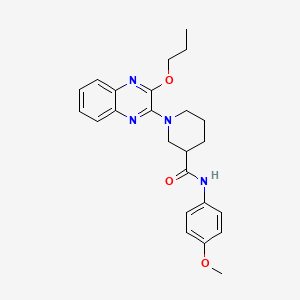
5-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group, a furan ring, and a pyrazole core, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a bromophenylboronic acid and a suitable catalyst like palladium.
Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrazole derivative.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Phenyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the furan ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways by modulating the activity of its target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide
- 3-(4-methylphenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide
- 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, the bromine atom can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, potentially leading to distinct pharmacological profiles and applications.
Eigenschaften
Molekularformel |
C15H12BrN3O2 |
|---|---|
Molekulargewicht |
346.18 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H12BrN3O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(20)17-9-12-2-1-7-21-12/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
ZJWUFVBXNBHWJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305128.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine](/img/structure/B11305135.png)
![N-(2-methoxyphenyl)-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11305138.png)

![5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11305151.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11305154.png)
![2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11305165.png)
![2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11305170.png)
![Ethyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11305178.png)

![2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11305190.png)
![3-benzyl-9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11305195.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11305205.png)

